Chemotype Classification and Scaffold Divergence from Dihydropteridinone Clinical Candidates
PLK1-IN-11 belongs to Chemotype Cluster 4 (6-anilinopurine scaffold), whereas the most extensively characterized PLK1 inhibitors—BI 2536 and Volasertib (BI 6727)—belong to the dihydropteridinone chemotype class [1]. This scaffold-level distinction indicates fundamentally different chemical starting points and divergent potential for analog development or off-target liability .
| Evidence Dimension | Core scaffold / chemotype classification |
|---|---|
| Target Compound Data | 6-Anilinopurine (purine core with N-(2-methoxyphenyl) substitution at the 6-position) |
| Comparator Or Baseline | BI 2536 and Volasertib: Dihydropteridinone core scaffold |
| Quantified Difference | Structurally unrelated chemotype (different scaffold class) |
| Conditions | Chemical structure analysis |
Why This Matters
Scaffold divergence provides a distinct chemical starting point for SAR exploration and may confer different kinase selectivity fingerprints or resistance profiles, enabling orthogonal tool compound applications.
- [1] Sharlow ER, et al. Development and implementation of a miniaturized high-throughput time-resolved fluorescence energy transfer assay to identify small molecule inhibitors of polo-like kinase 1. Assay Drug Dev Technol. 2007 Dec;5(6):723-35. View Source
